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molecular formula C9H10O2 B1346577 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- CAS No. 935-92-2

2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Cat. No. B1346577
M. Wt: 150.17 g/mol
InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06280893B1

Procedure details

To a solution of 2.0 g of trimethylhydroquinone in 300 ml of chloroform was added 10 g of lead (IV) oxide, and the mixed solution was stirred at room temperature for 30 hours and then lead (IV) oxide was filtered off and the reaction solution was concentrated under reduced pressure. The concentrate was combined with 150 ml of hexane, washed with 50 ml of a 0.5% sodium bicarbonate solution and then 50 ml of water, dried over anhydrous sodium sulfate, then concentrated under reduced pressure. After cooling in a freezer, the precipitating crystal was filtered and washed with a small amount of cold hexane to give 2,3,5-trimethylbenzoquinone as a yellow needle crystal. The yield was 1.6 g (82%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].[Pb](=O)=O>C(Cl)(Cl)Cl>[CH3:9][C:5]1[C:6](=[O:7])[CH:8]=[C:2]([CH3:1])[C:3](=[O:11])[C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Name
Quantity
10 g
Type
reactant
Smiles
[Pb](=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixed solution was stirred at room temperature for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
lead (IV) oxide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with 50 ml of a 0.5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
50 ml of water, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in a freezer
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was filtered
WASH
Type
WASH
Details
washed with a small amount of cold hexane

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
CC=1C(C=C(C(C1C)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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